Pyrazolo[1,5-a]pyridine-3-carboxamide
説明
Pyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound characterized by a fused pyrazole-pyridine core with a carboxamide functional group at the 3-position. This scaffold has garnered significant attention in medicinal chemistry due to its potent anti-tubercular (anti-TB) activity, particularly against drug-resistant Mycobacterium tuberculosis (Mtb) strains.
特性
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOGPCAZHXALIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509762 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77457-01-3 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
科学的研究の応用
Anti-Tuberculosis Applications
One of the most notable applications of PPA derivatives is their potential as anti-tuberculosis agents. Recent studies have highlighted the synthesis and evaluation of various PPA derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.
Key Findings:
- A series of PPA derivatives were designed and synthesized, exhibiting in vitro potency with minimum inhibitory concentration (MIC) values as low as 0.002 μg/mL against drug-susceptible H37Rv strains and resistant strains (rINH and rRMP) .
- Notably, compound 6j demonstrated excellent pharmacokinetic properties with an oral bioavailability of 41% and significant reductions in bacterial burden in mouse models infected with Mtb .
Case Study: Compound 6j
- Synthesis: Compound 6j was synthesized through amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with various primary amines.
- In Vivo Efficacy: In mouse models, it exhibited a dose-dependent reduction in bioluminescence intensity, indicating effective bacterial load reduction .
Cancer Treatment
PPA derivatives have also shown promise in cancer therapy, particularly as inhibitors of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers, making their inhibition a target for therapeutic intervention.
Key Findings:
- Structure-activity relationship (SAR) studies revealed that specific substitutions on the PPA scaffold enhance Trk inhibition. For instance, the presence of a carboxamide group at the third position significantly improved enzymatic inhibition .
- Compounds derived from pyrazolo[1,5-a]pyrimidine frameworks exhibited potent anticancer activity against cell lines such as HCT116 .
Case Study: Trk Inhibitors
- Compounds with IC50 values as low as 0.1 nM against TrkA were identified, suggesting that further optimization could lead to highly selective and potent anticancer agents .
Kinase Inhibition
PPA derivatives have been explored for their ability to inhibit various kinases, including c-Kit and Trk kinases.
Key Findings:
- PPA compounds have been shown to inhibit wild-type c-Kit kinase effectively, which is crucial for treating disorders mediated by this enzyme .
- The strategic design of these compounds allows for modifications that can enhance their inhibitory effects on specific kinases involved in disease processes.
Summary Table of Key Applications
| Application Area | Key Compounds | Activity/Findings |
|---|---|---|
| Anti-Tuberculosis | Compound 6j | MIC < 0.002 μg/mL; Oral bioavailability 41% |
| Cancer Treatment | Various PPAs | Potent inhibitors of Trk; IC50 values < 0.1 nM |
| Kinase Inhibition | PPA Derivatives | Effective against c-Kit; potential for further optimization |
類似化合物との比較
Key Features:
- Synthesis : Synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with diverse primary amines, enabling structural diversification at the carboxamide side chain (Scheme 1, ).
- Biological Activity: Demonstrates nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) Mtb strains.
- Mechanism : While the exact mechanism remains under investigation, structural analogs have shown inhibition of mycobacterial targets such as DprE1 and DHODH enzymes .
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives
Structural Modifications : Incorporation of diaryl side chains (e.g., compounds 6a–6l ) enhances lipophilicity and target binding.
Activity : These derivatives exhibit improved efficacy against clinically isolated MDR-TB strains compared to the parent scaffold. For instance, compound 6o shows a 10-fold lower MIC than first-line drug isoniazid in resistant Mtb .
Pyrazolo[1,5-a]pyrimidine-3-carboxamides
Structural Differences : Replacement of the pyridine ring with pyrimidine alters electronic properties and hydrogen-bonding capacity.
Applications :
- Antimicrobial Activity: Derivatives like 10n (7-(2-hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide) inhibit microbial growth via undefined mechanisms, with moderate activity against fungi and bacteria .
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine-3-carboxamides act as protein kinase inhibitors, showing promise in cancer therapy. For example, compound 5a (from Scheme 8) inhibits cyclin-dependent kinases (CDKs) at IC50 values < 100 nM .
This compound Hybrids
Design : Hybridization with other pharmacophores (e.g., thiazole or triazole moieties) enhances pharmacokinetic properties.
Efficacy : Hybrids demonstrate dual activity, such as compound 5v , which combines anti-TB and antioxidant effects, reducing oxidative stress in infected tissues .
Dopamine D2 Receptor-Targeting Analogs
Modifications: Introduction of piperazine-containing side chains (e.g., N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl] derivatives) shifts activity toward central nervous system targets.
Comparative Data Table
Key Research Findings
Side Chain Optimization : Bulky, lipophilic substituents (e.g., diaryl groups) enhance anti-TB activity by improving cell membrane penetration and target affinity .
Scaffold Hopping : Replacing pyridine with pyrimidine retains heterocyclic rigidity but shifts biological targets, enabling diversification into antimicrobial and anticancer applications .
Hybridization Strategies : Combining the core scaffold with redox-active moieties (e.g., thiazole) addresses both bacterial load and host oxidative stress, offering multifunctional therapeutic benefits .
準備方法
Carboxylic Acid Activation and Coupling
The foundational method involves direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid (10 ) with primary amines under activating conditions. As demonstrated in Scheme 1 of PMC6421536, this two-step protocol achieves yields exceeding 80% through:
- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) at reflux generates the reactive acyl chloride intermediate
- Nucleophilic displacement : Reaction with azabicyclo amines in chloroform at ambient temperature
Critical parameters include stoichiometric control (1:1.2 acid-to-amine ratio) and strict exclusion of moisture during the acylation step. The patent US5200415A documents an 88% yield for the prototype compound using 3-aminoquinuclidine, with chromatographic purification on silica gel (CHCl₃/MeOH 20:1). Limitations emerge in substrates containing acid-sensitive functional groups, necessitating alternative activation strategies.
Suzuki Coupling-Enabled Amine Synthesis
Modern adaptations incorporate Suzuki-Miyaura cross-coupling to diversify the amine component prior to amidation. As outlined in PMC6421536:
- Bromo-substituted precursors (7 ) undergo palladium-catalyzed coupling with (4-(trifluoromethoxy)phenyl)boronic acid
- Subsequent nitrile reduction with LiAlH₄ yields primary amines (8 )
- Amide bond formation with activated carboxylic acid 10
This methodology enables installation of electron-deficient aryl groups that enhance Mtb inhibition (MIC = 0.02-0.05 μg/mL). However, the multi-step sequence (5-7 steps from commercial materials) reduces overall yield to 45-60%, with purification challenges arising from residual palladium catalysts.
Cross-Dehydrogenative Coupling (CDC) Strategies
Oxidative Annulation with β-Diketones
PMC6751734 introduces a revolutionary single-pot synthesis via CDC between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds:
- Ethanol/acetic acid (6:1 v/v) solvent system under oxygen atmosphere
- Thermal activation at 130°C for 18 hours
- Spontaneous cyclization via imine-enamine tautomerism
This method achieves 65-89% yields for pyrazolo[1,5-a]pyridine-3-carboxamides while bypassing protective group chemistry. The reaction exhibits broad substrate tolerance, accommodating:
- Aryl/alkyl-substituted β-ketoesters
- Malononitrile derivatives
- Heterocyclic diketones
Mechanistic studies suggest a radical-mediated pathway initiated by acetic acid/O₂, though exact intermediates remain under investigation.
Heterocyclic Condensation Techniques
Dihydroxypyridine Cyclization
A classical approach detailed in PMC9412374 involves:
- Condensation of 5-amino-3-methylpyrazole with diethyl malonate
- POCl₃-mediated chlorination (61% yield)
- Sequential nucleophilic substitutions with morpholine/K₂CO₃
While producing gram-scale quantities (94% yield for intermediate 3 ), this route suffers from:
- Limited functional group diversity at C5/C7 positions
- Harsh chlorination conditions (PCl₅, 110°C)
- Requirement for column chromatography at multiple stages
Ethynylpyridine Cycloadditions
Patent US10214526B2 discloses a [3+2] cycloaddition strategy using:
- N-Iminopyridinium ylides as 1,3-dipoles
- Electron-deficient alkynes as dipolarophiles
- Cu(OTf)₂ catalysis (5 mol%) in DCE at 80°C
This method achieves 72% yield for the parent carboxamide but requires specialized starting materials. Regioselectivity challenges emerge with unsymmetrical alkynes, producing isomeric mixtures (55:45 dr).
Catalytic Aminocarbonylation Innovations
Palladium-Mediated Carbonyl Insertion
Emerging methodologies employ gaseous CO in aminocarbonylation reactions:
- Pd(OAc)₂/Xantphos catalytic system
- CO pressure (15 bar) in DMF/H₂O
- Microwave irradiation (150°C, 30 min)
Early results show 68% yield for 5-trifluoromethyl derivatives, though substrate scope remains narrow.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives?
Methodological Answer: The synthesis typically involves a scaffold-hopping strategy starting with pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediates. A common approach is the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids (e.g., compounds 8 or 11 ) with primary amines under standard coupling conditions. For example, HATU or DIPEA in DMF is used to activate the carboxylic acid, followed by reaction with diverse amines to yield derivatives 5a–5v . Analytical validation via -NMR, -NMR, and HRMS is critical for structural confirmation.
Q. How are in vitro antimycobacterial activities of these compounds evaluated?
Methodological Answer: In vitro potency is assessed using the microplate Alamar Blue assay (MABA) against drug-sensitive Mycobacterium tuberculosis (Mtb) H37Rv and multidrug-resistant (MDR) clinical isolates. Compounds are dissolved in DMSO and serially diluted in 7H9 broth. Bacterial viability is measured via fluorescence, with MIC values reported as the lowest concentration inhibiting ≥90% growth. For example, derivative 5k showed MIC values of 0.002–0.007 µg/mL against H37Rv and MDR strains .
Q. What analytical techniques confirm the structural integrity of synthesized derivatives?
Methodological Answer: Key techniques include:
- NMR spectroscopy : - and -NMR to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weights within 5 ppm error.
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
For instance, compound 5k was characterized by -NMR (δ 8.21 ppm for pyridine-H) and HRMS ([M+H] calcd. 365.1521, found 365.1518) .
Advanced Research Questions
Q. How do structural modifications impact the antitubercular activity of Pyrazolo[1,5-a]pyridine-3-carboxamides?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Substituent position : Electron-withdrawing groups (e.g., -CF) at the pyridine ring enhance potency by improving target engagement.
- Amide side chains : Bulky aryl groups (e.g., 2,4-dichlorophenyl) increase lipophilicity and membrane permeability, critical for intracellular Mtb targeting.
For example, diaryl derivatives (e.g., 6j ) with a 3,5-difluorophenyl group showed MIC <0.002 µg/mL against drug-resistant Mtb .
Q. What experimental models validate in vivo efficacy of lead compounds?
Methodological Answer: The autoluminescent H37Ra-infected mouse model is widely used. Mice are infected via aerosol, and compounds are administered orally for 4 weeks. Bacterial burden is quantified using bioluminescence (RLU) and CFU counts in lungs. Compound 5k reduced lung CFU by 1.5 log at 50 mg/kg, comparable to rifampicin . Pharmacokinetic parameters (e.g., oral bioavailability >40%) are assessed via LC-MS/MS in plasma .
Q. How can researchers address discrepancies in MIC values across Mtb strains?
Methodological Answer: Discrepancies may arise from strain-specific efflux pumps or target mutations. To mitigate:
- Cross-testing : Validate MICs against a panel of strains (e.g., H37Rv, rINH, rRMP).
- Resazurin reduction assays : Confirm bacteriostatic vs. bactericidal effects.
- Proteomic profiling : Identify overexpression of resistance-associated proteins (e.g., EthA in INH-resistant strains). For instance, 6j maintained MIC <0.004 µg/mL against rRMP strains due to a novel mechanism targeting decaprenylphosphoryl-β-D-ribose oxidase .
Data Comparison Table
| Compound | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. rINH | MIC (µg/mL) vs. rRMP | Cytotoxicity (Vero CC, µM) |
|---|---|---|---|---|
| 5k | 0.002 | 0.007 | 0.005 | >128 |
| 6j | <0.002 | 0.003 | <0.002 | >256 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
